molecular formula C23H21N3O3 B11651933 N'-(2,7-diethoxy-9H-fluoren-9-ylidene)pyridine-4-carbohydrazide

N'-(2,7-diethoxy-9H-fluoren-9-ylidene)pyridine-4-carbohydrazide

Cat. No.: B11651933
M. Wt: 387.4 g/mol
InChI Key: GTDVSULTIPQKCH-UHFFFAOYSA-N
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Description

N’-(2,7-diethoxy-9H-fluoren-9-ylidene)pyridine-4-carbohydrazide is a complex organic compound with a molecular formula of C23H21N3O3. This compound is characterized by its unique structure, which includes a fluorenylidene group attached to a pyridine ring via a carbohydrazide linkage. The presence of ethoxy groups further enhances its chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,7-diethoxy-9H-fluoren-9-ylidene)pyridine-4-carbohydrazide typically involves a multi-step process. One common method includes the reaction of 2,7-diethoxy-9H-fluoren-9-one with pyridine-4-carbohydrazide under reflux conditions in ethanol. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, the use of continuous flow reactors could be explored to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-(2,7-diethoxy-9H-fluoren-9-ylidene)pyridine-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Formation of fluorenone derivatives.

    Reduction: Formation of fluorenylidene derivatives.

    Substitution: Formation of substituted fluorenylidene derivatives.

Scientific Research Applications

N’-(2,7-diethoxy-9H-fluoren-9-ylidene)pyridine-4-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N’-(2,7-diethoxy-9H-fluoren-9-ylidene)pyridine-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, its potential anti-cancer activity may be attributed to its ability to inhibit specific signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2,7-dimethoxy-9H-fluoren-9-ylidene)pyridine-2-carbohydrazide
  • N’-(2,7-dimethoxy-9H-fluoren-9-ylidene)-2-pyridinecarbohydrazide

Uniqueness

N’-(2,7-diethoxy-9H-fluoren-9-ylidene)pyridine-4-carbohydrazide stands out due to the presence of ethoxy groups, which enhance its solubility and reactivity compared to its dimethoxy counterparts. This makes it more versatile in various chemical reactions and applications.

Properties

Molecular Formula

C23H21N3O3

Molecular Weight

387.4 g/mol

IUPAC Name

N-[(2,7-diethoxyfluoren-9-ylidene)amino]pyridine-4-carboxamide

InChI

InChI=1S/C23H21N3O3/c1-3-28-16-5-7-18-19-8-6-17(29-4-2)14-21(19)22(20(18)13-16)25-26-23(27)15-9-11-24-12-10-15/h5-14H,3-4H2,1-2H3,(H,26,27)

InChI Key

GTDVSULTIPQKCH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C3=C(C2=NNC(=O)C4=CC=NC=C4)C=C(C=C3)OCC

Origin of Product

United States

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